molecular formula C9H8BrF3O2Zn B14877453 (2-Ethoxy-4-(trifluoromethoxy)phenyl)Zinc bromide

(2-Ethoxy-4-(trifluoromethoxy)phenyl)Zinc bromide

Cat. No.: B14877453
M. Wt: 350.4 g/mol
InChI Key: SNUQQOAWRQIWFX-UHFFFAOYSA-M
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Description

(2-ethoxy-4-(trifluoromethoxy)phenyl)zinc bromide, 0.50 M in THF: is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently. The presence of the trifluoromethoxy group enhances its reactivity and stability, making it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-ethoxy-4-(trifluoromethoxy)phenyl)zinc bromide typically involves the reaction of 2-ethoxy-4-(trifluoromethoxy)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-ethoxy-4-(trifluoromethoxy)phenyl bromide+Zn(2-ethoxy-4-(trifluoromethoxy)phenyl)zinc bromide\text{2-ethoxy-4-(trifluoromethoxy)phenyl bromide} + \text{Zn} \rightarrow \text{this compound} 2-ethoxy-4-(trifluoromethoxy)phenyl bromide+Zn→(2-ethoxy-4-(trifluoromethoxy)phenyl)zinc bromide

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions to ensure high yield and purity. The process involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere to maintain the integrity of the product.

Chemical Reactions Analysis

Types of Reactions: (2-ethoxy-4-(trifluoromethoxy)phenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. It can also participate in oxidative addition and transmetalation processes.

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.

    Oxidative Addition: Palladium or nickel catalysts.

    Transmetalation: Boronic acids or esters as coupling partners.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Chemistry: In organic synthesis, (2-ethoxy-4-(trifluoromethoxy)phenyl)zinc bromide is used to construct complex molecular architectures through cross-coupling reactions. It is particularly useful in the synthesis of fluorinated aromatic compounds.

Biology and Medicine: While direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological activity. For example, biaryl structures are common in many pharmaceuticals.

Industry: In the chemical industry, this compound is used to produce advanced materials and intermediates for various applications, including polymers and electronic materials.

Mechanism of Action

The mechanism by which (2-ethoxy-4-(trifluoromethoxy)phenyl)zinc bromide exerts its effects involves several key steps:

    Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond of the aryl bromide.

    Transmetalation: The aryl group from the zinc reagent is transferred to the palladium center.

    Reductive Elimination: The two aryl groups couple to form the biaryl product, regenerating the palladium catalyst.

These steps are facilitated by the electronic properties of the trifluoromethoxy group, which stabilizes the intermediate species and enhances the overall reaction efficiency.

Comparison with Similar Compounds

  • (4-(trifluoromethoxy)phenyl)zinc bromide
  • (2-ethoxy-5-methylphenyl)zinc bromide
  • (2-ethoxy-2-oxo-ethyl)zinc bromide

Uniqueness: (2-ethoxy-4-(trifluoromethoxy)phenyl)zinc bromide stands out due to the presence of both ethoxy and trifluoromethoxy groups, which provide unique electronic and steric properties. These features enhance its reactivity and selectivity in cross-coupling reactions compared to other organozinc reagents.

Properties

Molecular Formula

C9H8BrF3O2Zn

Molecular Weight

350.4 g/mol

IUPAC Name

bromozinc(1+);1-ethoxy-3-(trifluoromethoxy)benzene-6-ide

InChI

InChI=1S/C9H8F3O2.BrH.Zn/c1-2-13-7-4-3-5-8(6-7)14-9(10,11)12;;/h3,5-6H,2H2,1H3;1H;/q-1;;+2/p-1

InChI Key

SNUQQOAWRQIWFX-UHFFFAOYSA-M

Canonical SMILES

CCOC1=[C-]C=CC(=C1)OC(F)(F)F.[Zn+]Br

Origin of Product

United States

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